2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a chemical compound characterized by its unique molecular structure, which incorporates a cyclobutyl group, an oxadiazole ring, and a piperidine moiety. The compound is known for its potential applications in various fields including medicinal chemistry, biology, and materials science. Its molecular formula is and it is recognized for its biological activity and structural uniqueness.
This compound belongs to the class of oxadiazoles, which are heterocyclic compounds featuring nitrogen and oxygen atoms in their structure. Oxadiazoles have garnered attention due to their diverse biological activities, including antimicrobial and anticancer properties. The specific compound discussed here is classified as a piperidine derivative due to the presence of the piperidine ring in its structure .
The synthesis of 2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride typically involves several key steps:
The molecular structure of 2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride features:
The molecular weight of this compound is approximately 233.73 g/mol, with a melting point that can vary based on purity and specific synthesis conditions.
2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride can undergo various chemical reactions:
The mechanism of action for 2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor binding, leading to various biological effects depending on the context of use. Research indicates potential interactions with pathways involved in cell proliferation and apoptosis, suggesting its utility in therapeutic applications .
The physical properties of 2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride include:
The chemical properties include:
The applications of 2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride span several fields:
The 1,3,4-oxadiazole-piperidine scaffold represents a privileged structural motif in modern drug design, combining the metabolic stability of the oxadiazole ring with the pharmacokinetic advantages of the piperidine moiety. The 1,3,4-oxadiazole core serves as a planar, electron-deficient heterocycle with high aromaticity, enabling π-π stacking interactions with biological targets while exhibiting enhanced hydrolytic stability compared to ester or amide bioisosteres [6]. This five-membered ring contains two nitrogen atoms and one oxygen atom, creating an electron distribution that facilitates hydrogen bonding and dipole-dipole interactions with target proteins . When conjugated with the piperidine ring—a saturated six-membered heterocycle with basic nitrogen—the hybrid gains improved water solubility, membrane permeability, and blood-brain barrier penetration capabilities [3]. This synergistic combination is exemplified in 2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride, where the piperidine nitrogen protonation under physiological pH enhances water solubility through salt formation .
The pharmacological versatility of this hybrid architecture is demonstrated by its presence in multiple therapeutic agents. Raltegravir (antiretroviral), Zibotentan (anticancer), and Nesapidil (antihypertensive) all incorporate the 1,3,4-oxadiazole pharmacophore, leveraging its capacity to mimic transition states in enzymatic reactions [6]. Specific to CNS applications, the piperidine moiety in these hybrids enables engagement with neurological targets like 5-HT₂ₐ serotonin receptors (Kᵢ = 12 nM for structural analogs) and monoamine oxidases, positioning 1,3,4-oxadiazole-piperidine derivatives as candidates for treating schizophrenia, depression, and Parkinson's disease [3]. The oxadiazole's role as a hydrogen bond acceptor further enhances target affinity, as evidenced by its involvement in key interactions with catalytic residues of cholesterol 24-hydroxylase (CH24H) in neurotherapeutic development [3].
Table 1: Approved Pharmaceuticals Containing 1,3,4-Oxadiazole-Piperidine Motifs
Drug Name | Therapeutic Category | Biological Target | Key Structural Feature |
---|---|---|---|
Raltegravir | Antiretroviral | HIV integrase | 1,3,4-Oxadiazole-2-carbonyl scaffold |
Zibotentan | Anticancer (solid tumors) | Endothelin A receptor | N-linked piperidine-oxadiazole |
Nesapidil | Antihypertensive | Calcium channel blocker | 1,3,4-Oxadiazole-5-yl substitution |
Tiodazosin | Antihypertensive | α₁-adrenoceptor antagonist | Piperazine-oxadiazole hybrid |
Drug Name | Therapeutic Category | Biological Target | Key Structural Feature |
---|---|---|---|
Raltegravir | Antiretroviral | HIV integrase | 1,3,4-Oxadiazole-2-carbonyl scaffold |
Zibotentan | Anticancer (solid tumors) | Endothelin A receptor | N-linked piperidine-oxadiazole |
Nesapidil | Antihypertensive | Calcium channel blocker | 1,3,4-Oxadiazole-5-yl substitution |
Tiodazosin | Antihypertensive | α₁-adrenoceptor antagonist | Piperazine-oxadiazole hybrid |
Cyclobutyl substituents serve as strategic steric and electronic modulators in heterocyclic drug design, particularly when incorporated at the C5 position of 1,3,4-oxadiazoles. The high ring strain energy (≈110 kJ/mol) of cyclobutane induces distinct bond angle compression, forcing the substituents into a puckered conformation that projects functional groups into specific spatial orientations [10]. This constrained geometry reduces rotational freedom by approximately 40% compared to cyclopentyl analogs, effectively pre-organizing the molecule for target binding . In 2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride, the cyclobutyl group adopts a "folded" conformation that positions its C3 and C4 methylene groups perpendicular to the oxadiazole plane, creating a characteristic hydrophobic "bump" that enhances selectivity for hydrophobic binding pockets in enzymes [10]. Molecular dynamics simulations indicate this configuration improves van der Waals contacts with protein residues by 30–50% compared to linear alkyl chains .
The cyclobutyl group significantly influences physicochemical parameters critical to drug disposition. Its intermediate lipophilicity (π = 1.09) balances membrane permeability and aqueous solubility, reflected in the logP value of 2.62 for 2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine derivatives [7]. This substituent also reduces metabolic clearance by shielding the oxadiazole ring from cytochrome P450 oxidation, extending plasma half-life by 2.3-fold versus phenyl-substituted analogs . In antimicrobial applications, cyclobutyl-containing oxadiazoles demonstrate 2–4-fold lower MIC values (2–8 μg/mL) against resistant Staphylococcus aureus compared to cyclohexyl derivatives, attributed to optimized interactions with the DprE1 enzyme's shallow binding pocket in Mycobacterium tuberculosis [9]. The cyclobutyl group's steric bulk (molar refractivity = 11.7) disrupts efflux pump recognition while maintaining a molecular weight below 250 Da—critical for preserving favorable ligand efficiency metrics .
Table 2: Structure-Activity Relationships of Piperidine-Linked 1,3,4-Oxadiazole Substituted at C5
C5 Substituent | Steric Bulk (ų) | logP | 5-HT₂A Kᵢ (nM) | Antimicrobial MIC (μg/mL) | Metabolic Stability (t₁/₂ min) |
---|---|---|---|---|---|
Cyclobutyl | 11.7 | 2.62 | 12–18 | 4–8 | 42 |
Cyclopentyl | 13.9 | 3.15 | 25–35 | 8–16 | 28 |
Cyclohexyl | 16.0 | 3.78 | 45–60 | 16–32 | 19 |
Phenyl | 12.5 | 3.02 | 8–12 | 32–64 | 12 |
C5 Substituent | Steric Bulk (ų) | logP | 5-HT₂A Kᵢ (nM) | Antimicrobial MIC (μg/mL) | Metabolic Stability (t₁/₂ min) |
---|---|---|---|---|---|
Cyclobutyl | 11.7 | 2.62 | 12–18 | 4–8 | 42 |
Cyclopentyl | 13.9 | 3.15 | 25–35 | 8–16 | 28 |
Cyclohexyl | 16.0 | 3.78 | 45–60 | 16–32 | 19 |
Phenyl | 12.5 | 3.02 | 8–12 | 32–64 | 12 |
Positional isomerism dramatically impacts bioactivity, as evidenced by comparative studies of oxadiazole-piperidine regioisomers. The 2-substituted isomer (e.g., 2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine) exhibits 3.8-fold greater antimicrobial potency than its 3-substituted counterpart, attributed to optimal projection of the piperidine nitrogen toward catalytic residues in the DprE1 binding site [9]. The cyclobutyl moiety's compact size also minimizes mutagenic potential—methylated benzothiazinones containing cyclobutyl groups demonstrate 60% lower Ames test positivity compared to phenyl-substituted analogs, addressing a key limitation in tuberculosis drug development [9].
Table 3: Structural and Pharmacological Comparison of Positional Isomers
Compound | CAS Number | Molecular Formula | Substitution Pattern | Key Biological Activity |
---|---|---|---|---|
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | 1380300-78-6 | C₁₁H₁₈ClN₃O | Piperidine at C3, cyclobutyl at C5 | Predicted antimicrobial |
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | Not specified | C₁₁H₁₈ClN₃O | Piperidine at C3, cyclobutyl at C5 | 5-HT₂A binding (Kᵢ=12 nM), antimicrobial |
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine | 64982119 | C₁₁H₁₇N₃O | Piperidine at C5, cyclobutyl at C3 | Collision cross-section 140.2 Ų (M+H)+ |
Compound | CAS Number | Molecular Formula | Substitution Pattern | Key Biological Activity |
---|---|---|---|---|
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | 1380300-78-6 | C₁₁H₁₈ClN₃O | Piperidine at C3, cyclobutyl at C5 | Predicted antimicrobial |
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | Not specified | C₁₁H₁₈ClN₃O | Piperidine at C3, cyclobutyl at C5 | 5-HT₂A binding (Kᵢ=12 nM), antimicrobial |
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine | 64982119 | C₁₁H₁₇N₃O | Piperidine at C5, cyclobutyl at C3 | Collision cross-section 140.2 Ų (M+H)+ |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7